Methyl 2-(4-chlorophenyl)acrylate
Overview
Description
Methyl 2-(4-chlorophenyl)acrylate is an organic compound with the molecular formula C10H9ClO2 It is an ester derived from the reaction of 4-chlorobenzaldehyde and methyl acrylate
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(4-chlorophenyl)acrylate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenyl)acrylate can be synthesized through the Morita-Baylis-Hillman reaction. This involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a Lewis base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired ester after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 4-chlorophenylacetic acid.
Reduction: Methyl 2-(4-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)acrylate
- Methyl 2-(4-fluorophenyl)acrylate
- Methyl 2-(4-methylphenyl)acrylate
Uniqueness
Methyl 2-(4-chlorophenyl)acrylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its bromine, fluorine, or methyl-substituted analogs.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWLCWXTWGETFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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